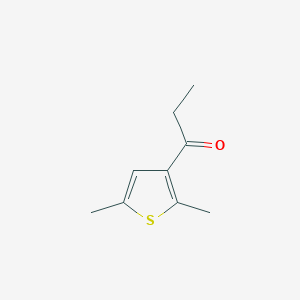
1-(2,5-Dimetiltiofen-3-il)propan-1-ona
Descripción general
Descripción
1-(2,5-Dimethylthiophen-3-yl)propan-1-one is a chemical compound with the formula C9H12OS . It is used for research purposes .
Physical and Chemical Properties Analysis
1-(2,5-Dimethylthiophen-3-yl)propan-1-one has a molecular weight of 168.26 . The boiling point and other physical properties are not specified .Aplicaciones Científicas De Investigación
Aplicaciones antiinflamatorias
Los derivados del tiofeno, incluidos compuestos como la 1-(2,5-Dimetiltiofen-3-il)propan-1-ona, se han identificado como potentes agentes antiinflamatorios. Se utilizan para desarrollar medicamentos que pueden reducir la inflamación en el cuerpo, lo cual es beneficioso para tratar afecciones como la artritis, el asma y las reacciones alérgicas .
Efectos neuroprotectores en la enfermedad de Alzheimer
Algunos compuestos de tiofeno actúan como antagonistas de la serotonina y han mostrado promesa en el tratamiento de enfermedades neurodegenerativas como la enfermedad de Alzheimer. Al modular la actividad de los neurotransmisores, estos compuestos pueden potencialmente proteger la salud neuronal y retrasar la progresión de la enfermedad de Alzheimer .
Propiedades antimicrobianas y antifúngicas
Se sabe que el núcleo de tiofeno confiere características antimicrobianas y antifúngicas significativas a sus derivados. Esto los hace valiosos en el desarrollo de nuevos antibióticos y medicamentos antifúngicos, especialmente en una era en la que la resistencia a los medicamentos existentes es una preocupación creciente .
Actividad antioxidante
Los compuestos que contienen el núcleo de tiofeno exhiben propiedades antioxidantes, que son cruciales para proteger las células del estrés oxidativo. Esta aplicación es particularmente relevante en la prevención de enfermedades causadas por radicales libres, incluidos ciertos tipos de cáncer .
Inhibición de la cinasa para la terapia del cáncer
Los derivados del tiofeno se han estudiado por su capacidad para inhibir las cinasas, enzimas que juegan un papel fundamental en la señalización celular. Los inhibidores de la cinasa son una clase importante de fármacos en el tratamiento del cáncer, ya que pueden prevenir la proliferación de células cancerosas .
Modulación del receptor de estrógeno
Se sabe que ciertos compuestos de tiofeno interactúan con los receptores de estrógeno, lo que se puede aprovechar en la terapia hormonal para afecciones como el cáncer de mama. Estos compuestos pueden imitar o bloquear la acción del estrógeno, según la necesidad terapéutica .
Aplicaciones en la ciencia de los materiales
Más allá de la química medicinal, los derivados del tiofeno también se exploran por sus aplicaciones en la ciencia de los materiales. Sus propiedades únicas los hacen adecuados para su uso en el desarrollo de semiconductores orgánicos, polímeros conductores y materiales fotocromáticos .
Actividad antituberculosa
Los compuestos relacionados con el tiofeno se han estudiado por su potencial para tratar la tuberculosis resistente a los medicamentos. Esto destaca la versatilidad del núcleo de tiofeno para contribuir a la lucha contra las enfermedades infecciosas desafiantes .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 1-(2,5-Dimethylthiophen-3-yl)propan-1-one are currently unknown. This compound is a synthetic derivative of thiophene, a heterocyclic compound that has been reported to possess a wide range of therapeutic properties . .
Mode of Action
As a synthetic derivative of thiophene, it may share some of the biological and physiological functions of other thiophene-based compounds, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties . .
Result of Action
Given the wide range of therapeutic properties reported for thiophene derivatives, it is possible that this compound could have diverse effects at the molecular and cellular level .
Análisis Bioquímico
Biochemical Properties
1-(2,5-Dimethylthiophen-3-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters. The interaction with MAO can lead to altered levels of neurotransmitters, impacting mood and behavior. Additionally, 1-(2,5-Dimethylthiophen-3-yl)propan-1-one may interact with transport proteins, influencing the uptake and release of neurotransmitters in synaptic clefts .
Cellular Effects
The effects of 1-(2,5-Dimethylthiophen-3-yl)propan-1-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the cAMP signaling pathway, leading to increased intracellular cAMP levels and subsequent activation of protein kinase A (PKA). This activation can result in changes in gene expression and metabolic processes. Moreover, 1-(2,5-Dimethylthiophen-3-yl)propan-1-one has been shown to affect the expression of genes involved in neurotransmitter synthesis and degradation .
Molecular Mechanism
At the molecular level, 1-(2,5-Dimethylthiophen-3-yl)propan-1-one exerts its effects through various mechanisms. It binds to monoamine transporters, inhibiting the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling effects. Additionally, 1-(2,5-Dimethylthiophen-3-yl)propan-1-one can inhibit the activity of MAO enzymes, further contributing to elevated neurotransmitter levels. These molecular interactions result in altered neuronal communication and behavioral effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,5-Dimethylthiophen-3-yl)propan-1-one change over time. The compound’s stability and degradation play crucial roles in its temporal effects. Studies have shown that 1-(2,5-Dimethylthiophen-3-yl)propan-1-one is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have indicated that continuous exposure to 1-(2,5-Dimethylthiophen-3-yl)propan-1-one can lead to adaptive changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(2,5-Dimethylthiophen-3-yl)propan-1-one vary with different dosages in animal models. At low doses, the compound exhibits stimulant effects, increasing locomotor activity and alertness. At higher doses, it can induce adverse effects such as hyperthermia, convulsions, and neurotoxicity. Threshold effects have been observed, where a specific dosage range elicits maximal stimulant effects without causing significant toxicity. These findings highlight the importance of dose optimization in experimental settings .
Metabolic Pathways
1-(2,5-Dimethylthiophen-3-yl)propan-1-one is involved in several metabolic pathways. It undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes. The primary metabolic pathways include oxidation, reduction, and conjugation reactions. These metabolic processes result in the formation of various metabolites, some of which retain biological activity. The interaction of 1-(2,5-Dimethylthiophen-3-yl)propan-1-one with metabolic enzymes can influence metabolic flux and alter metabolite levels.
Transport and Distribution
The transport and distribution of 1-(2,5-Dimethylthiophen-3-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, it is transported by monoamine transporters, facilitating its accumulation in synaptic vesicles. The distribution of 1-(2,5-Dimethylthiophen-3-yl)propan-1-one is influenced by its lipophilicity, enabling it to accumulate in lipid-rich tissues such as the brain .
Subcellular Localization
The subcellular localization of 1-(2,5-Dimethylthiophen-3-yl)propan-1-one plays a crucial role in its activity and function. The compound is primarily localized in synaptic vesicles, where it interacts with neurotransmitter transporters. Additionally, it can be found in the cytoplasm, where it interacts with metabolic enzymes and signaling proteins. Post-translational modifications, such as phosphorylation, can influence the localization and activity of 1-(2,5-Dimethylthiophen-3-yl)propan-1-one, directing it to specific cellular compartments .
Propiedades
IUPAC Name |
1-(2,5-dimethylthiophen-3-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-4-9(10)8-5-6(2)11-7(8)3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXXALUAXRWQPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(SC(=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650857 | |
| Record name | 1-(2,5-Dimethylthiophen-3-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32427-84-2 | |
| Record name | 1-(2,5-Dimethyl-3-thienyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32427-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,5-Dimethylthiophen-3-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features and optical properties of DMTP?
A1: DMTP is an organic compound with the molecular formula C15H14Cl2OS []. Key structural features include a dimethylthiophene ring and a dichlorophenyl group linked by a propanone bridge. FTIR spectroscopy confirmed the presence of these functional groups []. The material exhibits good optical transparency within the visible and near-infrared spectrum, specifically between 400-1100 nm []. This property is crucial for its potential use in photonic applications.
Q2: How does the crystal structure of DMTP relate to its observed photonic properties?
A2: Single crystal X-ray diffraction analysis revealed that DMTP crystallizes in a monoclinic system with a centrosymmetric space group of P21/c []. This specific crystal structure contributes to the material's observed optical limiting properties, as demonstrated by Z-scan studies. The reverse saturable absorption phenomena observed suggest that DMTP's ability to modulate light transmission is influenced by its crystal packing and intermolecular interactions [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1449925.png)
![4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1449926.png)
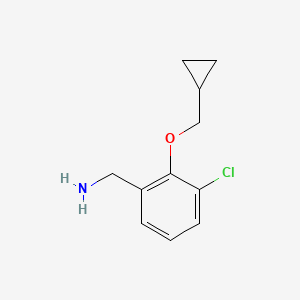


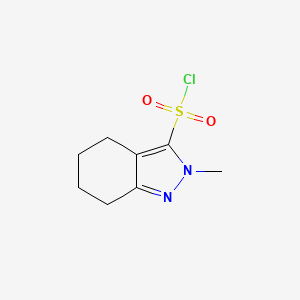
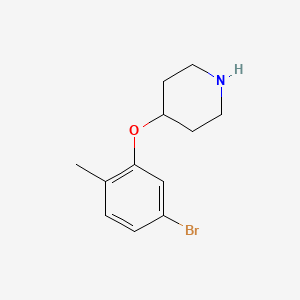
![[2-(Piperidin-4-ylmethyl)phenyl]methanol](/img/structure/B1449939.png)

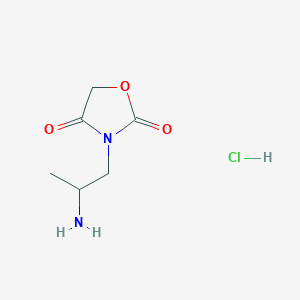

![Ethyl [(3-nitropyridin-2-yl)-amino]acetate hydrochloride](/img/structure/B1449946.png)


